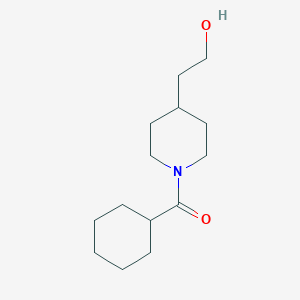

Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

描述

属性

IUPAC Name |

cyclohexyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h12-13,16H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLHMEXMBRWSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction of Cyclohexylamine with 4-(2-hydroxyethyl)piperidine

- Step 1: The 4-(2-hydroxyethyl)piperidine is reacted with cyclohexylamine or a cyclohexyl-containing acyl chloride to form the methanone linkage.

- Step 2: The reaction is performed under controlled temperature (often mild heating) to facilitate nucleophilic substitution or acylation.

- Step 3: Purification steps such as crystallization or chromatography are used to isolate the pure compound.

This method is widely used due to the commercial availability of starting materials and relatively straightforward reaction conditions.

Catalytic Hydrogenation and Reduction Techniques

- Palladium or rhodium catalysts are employed in hydrogenation steps to reduce intermediates or to facilitate selective transformations on the piperidine ring or side chains.

- These catalysts allow for selective retention or removal of functional groups such as hydroxyls, depending on the reaction conditions.

- Use of additives like triethylamine instead of hydrochloric acid can improve yields and preserve sensitive groups like hydroxyls.

- Continuous flow reactors are sometimes used in industrial settings to enhance control over reaction parameters and improve efficiency.

One-Pot and Cascade Reactions

- Advanced methods include one-pot sequential reactions combining coupling and hydrogenation steps to streamline synthesis.

- Examples include Suzuki–Miyaura coupling followed by hydrogenation to functionalize the piperidine ring efficiently.

- These methods reduce the number of purification steps and improve overall yield and stereoselectivity.

Reduction of Piperidin-4-one Intermediates

- Piperidin-4-ones serve as useful intermediates in the synthesis of substituted piperidines.

- The reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones is a key step, which can be further derivatized to target compounds like this compound.

- This process involves selective reduction techniques that allow for diverse substitution patterns on the piperidine ring.

Comparative Data Table of Key Preparation Features

| Preparation Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Reaction of cyclohexylamine with 4-(2-hydroxyethyl)piperidine | Cyclohexylamine, 4-(2-hydroxyethyl)piperidine | Mild heating, controlled temperature | Straightforward nucleophilic substitution or acylation |

| Catalytic hydrogenation | Palladium, Rhodium catalysts | Controlled pressure, mild temperature | Selective reduction; triethylamine additive improves yield and preserves hydroxyl groups |

| One-pot coupling and hydrogenation | Suzuki–Miyaura reagents, hydrogenation catalysts | Mild conditions, optimized concentration | Efficient, reduces steps, improves stereoselectivity |

| Reduction of tetrahydropyridin-4-ylidene ammonium salt | Reducing agents (various) | Specific reduction conditions | Enables diverse substitution on piperidine ring |

Research Findings and Optimization Notes

- The use of palladium and rhodium catalysts allows for selective hydrogenation, which is crucial for retaining the hydroxyethyl group in the target compound.

- Triethylamine as an additive enhances the preservation of hydroxyl groups during catalytic reduction, improving overall yields.

- Continuous flow reactors provide better control over reaction parameters, increasing reproducibility and scalability.

- One-pot methods combining coupling and reduction steps reduce the number of purification stages, minimizing material loss.

- The reduction of piperidin-4-one intermediates is a versatile approach to access variously substituted piperidines, including the target compound.

- Maintaining optimal substrate concentration is critical in hydrogenation steps to ensure reaction completeness and selectivity.

化学反应分析

Types of Reactions: Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

Oxidation: Formation of cyclohexyl(4-(2-oxoethyl)piperidin-1-yl)methanone.

Reduction: Formation of cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanol.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Biological Activities

Research indicates that Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound interacts with various pathogens, including Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neurological Applications : Its structural characteristics suggest possible applications in targeting neurological disorders, including cognitive impairments and neurodegenerative diseases.

Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound revealed significant activity against gram-positive bacteria. Modifications to the hydroxyethyl group were found to enhance its potency against Staphylococcus aureus and other pathogens. This study underscores the importance of structural features in determining biological activity.

Cytotoxicity Against Cancer Cells

In vitro tests conducted on various cancer cell lines demonstrated that compounds with similar frameworks exhibited selective cytotoxicity. The IC50 values indicated potential for development into anticancer agents, with mechanisms involving apoptosis induction through mitochondrial pathways being hypothesized.

Comparative Analysis with Related Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Cyclohexylpiperidine | Lacks hydroxyethyl group | Basic piperidine structure |

| 4-(2-Hydroxyethyl)piperidine | Lacks cyclohexyl group | Hydroxyethyl substitution |

| Cyclohexylmethylpiperidine | Different substitution pattern | Variation in side chain length |

Uniqueness : this compound is distinguished by its combination of both cyclohexyl and hydroxyethyl groups, which confer distinct reactivity and biological properties not found in the other compounds listed. This unique combination allows for diverse applications and potential activity against various biological targets.

作用机制

The mechanism of action of Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone and key analogs:

Notes:

- Structural Impact of Substituents: Hydroxyethyl vs. Hydroxymethyl: The 2-hydroxyethyl group in the target compound extends the chain length compared to hydroxymethyl analogs (e.g., 225.33 g/mol vs. Aromatic vs. Aliphatic Groups: Phenyl-substituted analogs (e.g., 4PP-10) exhibit higher molecular weights and rigidity, which may enhance binding to hydrophobic enzyme pockets, as seen in antitubercular studies . Piperidine vs. Piperazine: Piperazine derivatives (e.g., SPZ-064) differ in ring nitrogen count, often influencing receptor selectivity (e.g., serotonin or dopamine receptors) .

- Electronic Properties: Methylphenyl substituents (e.g., in ) enhance electron delocalization, making such compounds candidates for nonlinear optical materials .

Biological Relevance:

- While direct activity data for the target compound are lacking, phenyl-substituted analogs (4PP-10) inhibit Mycobacterium tuberculosis growth, suggesting that substituent choice critically affects bioactivity .

生物活性

Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexyl group attached to a piperidine ring that is further substituted with a hydroxyethyl moiety. This unique combination of functional groups contributes to its diverse chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. In studies, compounds with similar structures have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.4 |

| Klebsiella pneumoniae | 16.1 |

| Bacillus cereus | 16.5 |

These findings suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

- Receptor Binding: The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism, thereby exerting its antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Study on Antimicrobial Efficacy: A comparative study demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin. The results indicated a promising lead for developing new antibiotics .

- In Vivo Anti-inflammatory Study: An animal model study showed that administration of the compound reduced inflammation markers significantly compared to control groups, highlighting its potential therapeutic application in inflammatory diseases .

常见问题

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods for weighing/synthesis (evaporate solvents under N).

- Spill Management : Absorb with vermiculite; neutralize with 10% acetic acid.

- Storage : –20°C under argon; avoid light (hydroxyethyl group oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。